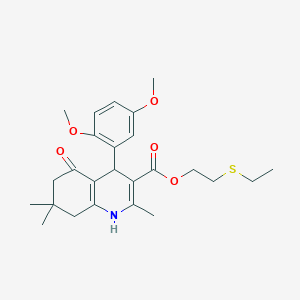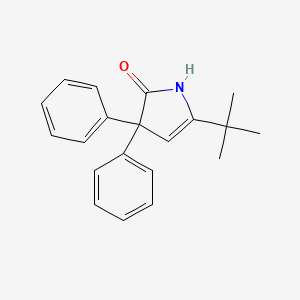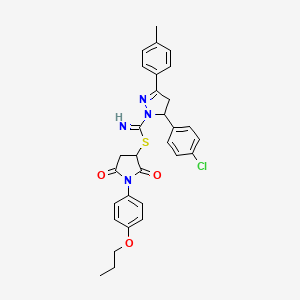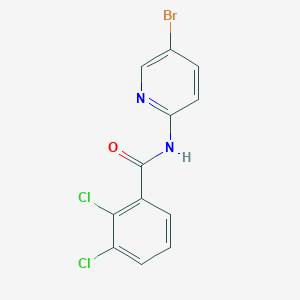![molecular formula C19H24O3 B5124009 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, its ability to enhance endurance performance and stimulate fat burning has made it popular among athletes and bodybuilders, despite being banned by the World Anti-Doping Agency (WADA) since 2009.
作用机制
The mechanism of action of 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene leads to an increase in the expression of genes involved in oxidative metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), and a decrease in the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS). This results in an increase in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance performance and fat burning.
Biochemical and Physiological Effects:
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake in skeletal muscle, increased expression of genes involved in oxidative metabolism, decreased expression of genes involved in lipogenesis, and reduced inflammation. These effects are mediated by the activation of PPARδ and are responsible for the performance-enhancing and fat-burning effects of 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
实验室实验的优点和局限性
The advantages of using 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments include its ability to enhance endurance performance and stimulate fat burning, making it a useful tool for studying metabolic pathways involved in exercise and obesity. However, its use is limited by its banned status in sports and potential health risks associated with long-term use, such as increased risk of cancer and liver damage.
未来方向
For research on 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene include investigating its potential therapeutic benefits in metabolic disorders, such as improving insulin sensitivity and reducing inflammation, as well as its potential risks and side effects. Additionally, further studies are needed to understand the mechanisms underlying its performance-enhancing and fat-burning effects and to develop safer and more effective PPARδ agonists for clinical use.
合成方法
The synthesis method for 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps, including the reaction of 2,5-dimethylphenol with propylene oxide to form 3-(2,5-dimethylphenoxy)propanol, which is then reacted with methoxyacetyl chloride to form 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxypropane. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in metabolic disorders, such as improving insulin sensitivity, reducing inflammation, and increasing lipid metabolism. However, its most notable application is in the field of sports performance enhancement. 1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and improving glucose uptake in skeletal muscle. It also stimulates fat burning by increasing the activity of enzymes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis.
属性
IUPAC Name |
1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-6-8-16(3)18(12-14)22-11-5-10-21-17-9-7-15(2)13-19(17)20-4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFWMIXRRQQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)



![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
